molecular formula C10H7FO3 B2500177 4-(4-Fluorophenyl)-2-oxobut-3-enoic acid CAS No. 16943-75-2

4-(4-Fluorophenyl)-2-oxobut-3-enoic acid

Cat. No.: B2500177
CAS No.: 16943-75-2
M. Wt: 194.161
InChI Key: QWFACAOXARREDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Fluorophenyl)-2-oxobut-3-enoic acid is a useful research compound. Its molecular formula is C10H7FO3 and its molecular weight is 194.161. The purity is usually 95%.
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Scientific Research Applications

Neuroprotective Agent Research

4-(4-Fluorophenyl)-2-oxobut-3-enoic acid and related compounds have been extensively studied for their potential as neuroprotective agents. They are notably potent inhibitors of the kynurenine-3-hydroxylase enzyme, a promising target for neuroprotection. These inhibitors can prevent the interferon-gamma-induced synthesis of quinolinic acid in human peripheral blood monocyte-derived macrophages, which is significant in the context of neurodegenerative diseases (Drysdale et al., 2000).

Transition Metal Ion Complexes

Research has also been conducted on the synthesis of complexes of 4-[(4-fluorophenyl)amino]-4-oxobut-2-enoic acid with various transition metal ions. These complexes display interesting thermal and magnetic properties, and their carboxylate groups act as bidentate ligands. Such studies contribute to the understanding of the physicochemical behavior of these complexes (Ferenc et al., 2017).

Antimicrobial Activity

The chemical structure of this compound lends itself to the synthesis of various heterocyclic compounds, which have been shown to possess antimicrobial activities. These compounds are synthesized through reactions with nitrogen, sulfur, and carbon nucleophiles under Michael addition conditions (El-Hashash et al., 2014).

Synthesis of Biologically Active Compounds

Derivatives of 4-(hetero)aryl-4-oxobut-2-enoic acid, including the 4-(4-Fluorophenyl) variant, are crucial as building blocks in the synthesis of biologically active compounds. An efficient general protocol for the synthesis of these acids has been developed, combining microwave assistance and ytterbium triflate catalyst (Tolstoluzhsky et al., 2008).

DNA Interaction and Biological Studies

Significant research has been conducted on the interaction of derivatives of this compound with DNA and their biological activities. These studies include the synthesis, characterization, and investigation of DNA-binding properties, as well as evaluations of cytotoxicity, antitumor, and antioxidant activities (Sirajuddin et al., 2015).

Mechanism of Action

Safety and Hazards

The safety data sheet for “4-Fluorophenylacetic acid” indicates that it causes serious eye damage . It is also harmful if swallowed .

Properties

IUPAC Name

(E)-4-(4-fluorophenyl)-2-oxobut-3-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FO3/c11-8-4-1-7(2-5-8)3-6-9(12)10(13)14/h1-6H,(H,13,14)/b6-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWFACAOXARREDJ-ZZXKWVIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.